Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate is a heterocyclic compound that belongs to the thiazole family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .
Scientific Research Applications
Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but without the ethyl and cyclohexylamino groups.
2-Aminothiazole: Contains an amino group attached to the thiazole ring, similar to the amino group in Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate.
Ethyl 2-aminothiazole-5-carboxylate: Similar in structure but with a carboxylate group instead of the cyclohexylamino group.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and cyclohexylamino groupsThe cyclohexylamino group, in particular, enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Biological Activity
Ethyl 2-(2-(cyclohexylamino)thiazol-5-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a cyclohexylamino group attached to a thiazole ring, suggesting diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O2S, with a molecular weight of approximately 268.38 g/mol. The compound's structure includes a thiazole ring, an ester functional group, and an amino group, which contribute to its reactivity and interaction with biological targets.
Structural Features
Feature | Description |
---|---|
Thiazole Ring | Provides a site for nucleophilic substitution |
Cyclohexylamino Group | Enhances lipophilicity and potential binding |
Ester Group | Can undergo hydrolysis to yield active metabolites |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Introduction of the Cyclohexylamino Group : This may involve nucleophilic substitution reactions.
- Esterification : The final step where the acetate moiety is introduced.
Each step requires precise control over reaction conditions to maximize yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiazole rings have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains, indicating moderate to good antimicrobial activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in interacting with microbial enzymes or cellular structures, potentially disrupting essential metabolic processes.
Case Studies
- Antibacterial Activity Study :
- Antifungal Activity Assessment :
Properties
Molecular Formula |
C13H20N2O2S |
---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
ethyl 2-[2-(cyclohexylamino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H20N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,15) |
InChI Key |
GVTHUZUJRNTLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.